molecular formula C8H5FO4S3 B2400450 Methyl 5-fluorosulfonylthieno[2,3-b]thiophene-2-carboxylate CAS No. 2305317-29-5

Methyl 5-fluorosulfonylthieno[2,3-b]thiophene-2-carboxylate

Cat. No.: B2400450
CAS No.: 2305317-29-5
M. Wt: 280.3
InChI Key: YZUUGQZVDPQNMZ-UHFFFAOYSA-N
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Description

Methyl 5-fluorosulfonylthieno[2,3-b]thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

The synthesis of Methyl 5-fluorosulfonylthieno[2,3-b]thiophene-2-carboxylate typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Methyl 5-fluorosulfonylthieno[2,3-b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 5-fluorosulfonylthieno[2,3-b]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-fluorosulfonylthieno[2,3-b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group is known to enhance the compound’s reactivity, allowing it to interact with biological molecules such as enzymes and receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Methyl 5-fluorosulfonylthieno[2,3-b]thiophene-2-carboxylate can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 5-fluorosulfonylthieno[2,3-b]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO4S3/c1-13-7(10)5-2-4-3-6(16(9,11)12)15-8(4)14-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUUGQZVDPQNMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)SC(=C2)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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